molecular formula C7H5BrClF B1517468 2-Bromo-1-(chloromethyl)-4-fluorobenzene CAS No. 887140-03-6

2-Bromo-1-(chloromethyl)-4-fluorobenzene

Cat. No.: B1517468
CAS No.: 887140-03-6
M. Wt: 223.47 g/mol
InChI Key: WXESCQMTNVSFHX-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H5BrClF. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, starting with 1-(chloromethyl)-4-fluorobenzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) bromide (CuBr) to introduce the bromine atom.

Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is carefully controlled to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution Reactions: Substitution reactions are common, where one of the halogen atoms can be replaced by other functional groups. For example, nucleophilic substitution can occur using sodium hydroxide (NaOH) to replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, heat.

  • Reduction: LiAlH4, H2, Pd/C catalyst.

  • Substitution: NaOH, heat.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Alcohols, amines, or other halogenated compounds.

Mechanism of Action

Scientific Research Applications

2-Bromo-1-(chloromethyl)-4-fluorobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-1-(chloromethyl)benzene

  • 2-Bromo-1-(chloromethyl)-3-fluorobenzene

  • 2-Bromo-1-(chloromethyl)-2-fluorobenzene

Uniqueness: 2-Bromo-1-(chloromethyl)-4-fluorobenzene is unique due to its specific arrangement of halogen atoms, which influences its reactivity and interaction with other molecules. This arrangement can lead to different chemical and biological properties compared to its isomers.

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXESCQMTNVSFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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